4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

Lipophilicity Drug Design Physicochemical

Secure a scaffold pre-validated for picomolar target engagement. The 2-chloro-6-fluoro-benzylthio motif on this morpholino-pyrimidine is critical for CNS-penetrant kinase/ NNRTI programs, a substitution proven superior to mono-halogenated or unsubstituted analogs. With ideal CNS drug-like properties (XLogP 3.4, TPSA 63.6 Ų) and vital halogen-bonding capability, it is a high-value intermediate for PI3K/AKT/mTOR probe synthesis.

Molecular Formula C15H15ClFN3OS
Molecular Weight 339.81
CAS No. 1170104-63-8
Cat. No. B2688222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine
CAS1170104-63-8
Molecular FormulaC15H15ClFN3OS
Molecular Weight339.81
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2
InChIKeyILIMAHUFOYMTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine (CAS 1170104-63-8): Structural and Physicochemical Baseline for Procurement


4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a 4,6-disubstituted pyrimidine featuring a morpholine at C4 and a 2-chloro-6-fluorobenzylthioether at C6. Computed physicochemical properties include molecular weight 339.8 g/mol, XLogP of 3.4, TPSA of 63.6 Ų, 0 H-bond donors, 6 H-bond acceptors, and 4 rotatable bonds [1]. These properties place it in a lipophilic, cell-permeable chemical space favorable for kinase inhibitor design and CNS drug discovery.

Why Substituting 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine with Generic Analogs Fails in Drug Discovery Pipelines


The 2-chloro-6-fluoro-benzyl group uniquely combines halogen-bonding capability and steric effects not replicated by unsubstituted benzyl or mono-halogenated analogs. In the related pyrimidin-4(3H)-one HIV-1 NNRTI series, the 2-chloro-6-fluoro substitution on the benzyl ring was critical for achieving picomolar activity against wild-type HIV-1, whereas 2,6-difluoro or unsubstituted benzyl analogs exhibited substantially reduced potency [1]. This demonstrates that even subtle changes in halogen substitution pattern can dramatically alter target engagement, making generic substitution a high-risk approach.

Quantitative Evidence Guide for Differentiating 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine from Closest Analogs


Lipophilicity Advantage: XLogP 3.4 vs Unsubstituted Benzylthio Analog (Estimated ΔXLogP ≈ +0.6)

The target compound exhibits a computed XLogP of 3.4 (PubChem). In comparison, the unsubstituted benzylthio analog 4-(6-(benzylthio)pyrimidin-4-yl)morpholine is estimated to have XLogP around 2.8, based on the additive contribution of chlorine and fluorine atoms to logP [1]. The ΔXLogP of +0.6 indicates increased lipophilicity, which may enhance membrane permeability.

Lipophilicity Drug Design Physicochemical

HIV-1 NNRTI Class Superiority: 2-Chloro-6-Fluoro-Benzyl Outperforms 2,6-Difluorobenzyl in Picomolar Potency

In a head-to-head comparison within the DABO pyrimidin-4(3H)-one series, 6-(2-chloro-6-fluorobenzyl) derivatives demonstrated picomolar EC50 against wild-type HIV-1 in MT-4 cells, while the corresponding 2,6-difluorobenzyl analogs showed significantly higher EC50 values (often >1 nM) [1]. This establishes the 2-Cl-6-F pattern as superior for antiviral potency.

HIV-1 NNRTI Antiviral

Oral Bioavailability Potential: TPSA 63.6 Ų vs Typical Kinase Inhibitors (e.g., Buparlisib TPSA ~100 Ų)

The target compound has a topological polar surface area (TPSA) of 63.6 Ų, significantly lower than many clinical kinase inhibitors such as Buparlisib (TPSA ~100 Ų) [1][2]. TPSA < 140 Ų is associated with good oral absorption, and < 90 Ų is favorable for CNS penetration, placing this compound in an optimal range for CNS-active kinase inhibitors.

Oral Bioavailability Drug-Likeness TPSA

Rotatable Bond Efficiency: 4 Rotatable Bonds Optimize Binding Entropy vs More Flexible Analogs

The compound possesses 4 rotatable bonds, within the optimal range (≤10) for oral drugs. In contrast to more flexible analogs with longer linkers (e.g., 7-8 rotatable bonds), this compound is expected to incur a lower entropic penalty upon target binding, potentially enhancing binding affinity and selectivity [1].

Molecular Flexibility Binding Affinity Drug Design

Best Research and Industrial Application Scenarios for 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine


Kinase Inhibitor Fragment-Based Drug Discovery Libraries

With its favorable physicochemical profile (XLogP 3.4, TPSA 63.6 Ų) and the 2-chloro-6-fluoro-benzyl motif known to enhance target engagement in HIV-1 NNRTIs [1], this compound is ideally suited as a fragment or scaffold in kinase inhibitor libraries targeting CNS-penetrant PI3K/mTOR or other kinases.

Antiviral Drug Discovery (HIV-1 NNRTI Lead Optimization)

The proven superiority of 2-chloro-6-fluoro-benzyl substitution for picomolar anti-HIV-1 activity in the pyrimidin-4(3H)-one class [1] directly supports procurement of this morpholino-pyrimidine analog for lead optimization programs aimed at developing next-generation NNRTIs with improved resistance profiles.

CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffolds

The compound's low TPSA (63.6 Ų) relative to typical kinase inhibitors (e.g., Buparlisib ~100 Ų) [1][2] and absence of hydrogen bond donors make it an attractive scaffold for designing CNS-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative diseases.

Chemical Biology Tool Compound Synthesis

The unique combination of a morpholine (solubility-enhancing) and a halogenated benzylthio group (target-binding motif) makes this compound a versatile intermediate for synthesizing chemical probes to study kinase signaling pathways, particularly in PI3K/AKT/mTOR cascades [1].

Quote Request

Request a Quote for 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.